molecular formula C22H21N3O B2561907 N-(2-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide CAS No. 871552-75-9

N-(2-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide

Cat. No.: B2561907
CAS No.: 871552-75-9
M. Wt: 343.43
InChI Key: GBPAFVOONBDJDJ-UHFFFAOYSA-N
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Description

N-(2-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a complex organic compound that features a naphthalene ring, a benzodiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with naphthalen-2-ylmethanamine, which undergoes a series of reactions to introduce the benzodiazole and acetamide groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated control systems and real-time monitoring to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring may yield naphthoquinone derivatives, while reduction of the benzodiazole ring may produce dihydrobenzodiazole derivatives .

Scientific Research Applications

N-(2-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its ability to interact with specific molecular targets and pathways.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-[1-(naphthalen-2-ylmethyl)benzimidazol-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-16(26)23-13-12-22-24-20-8-4-5-9-21(20)25(22)15-17-10-11-18-6-2-3-7-19(18)14-17/h2-11,14H,12-13,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPAFVOONBDJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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